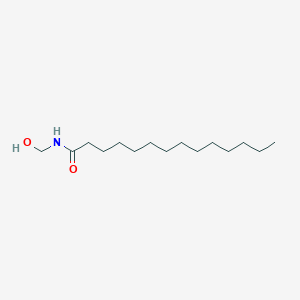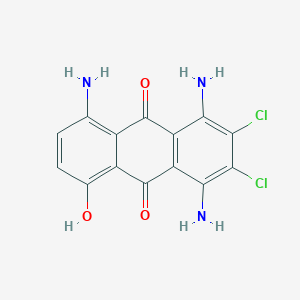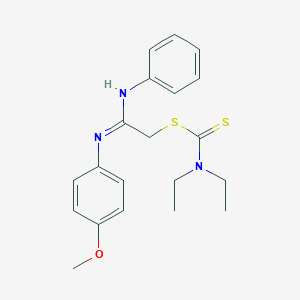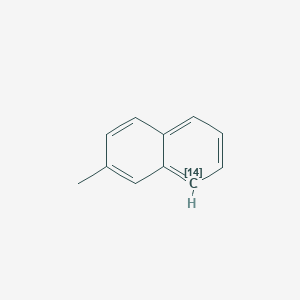![molecular formula C28H24F12N4P2 B011477 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) CAS No. 108861-20-7](/img/structure/B11477.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
Vue d'ensemble
Description
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C28H24F12N4P2 and its molecular weight is 706.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochromic Materials
Viologens are well-known for their photochromic properties. When exposed to light, they can change color, which reversibly alters upon removal of the light source . This characteristic makes them suitable for creating smart windows that can modulate light transmission in response to sunlight, contributing to energy savings in buildings.
Electrochromic Devices
Due to their ability to undergo redox reactions, viologens can be used in electrochromic devices. These devices change color when an electrical current is applied, making them useful for applications such as rear-view mirrors in vehicles and electronic paper displays .
Solar Energy Conversion
Viologens can act as electron mediators in dye-sensitized solar cells (DSSCs), enhancing the efficiency of solar energy conversion. Their ability to facilitate electron transfer helps in the generation of electricity from light energy .
Supramolecular Chemistry
The compound’s structure allows it to form complex molecular assemblies, such as catenanes and rotaxanes. These structures have applications in the development of molecular machines and motors, which are at the forefront of nanotechnology research .
Sensing and Detection
Viologens have been used in the development of sensors for detecting various substances. Their color-changing property upon interaction with specific analytes makes them excellent candidates for visual detection systems .
Catalysis
The structural flexibility and electronic properties of viologens lend themselves to catalytic applications. They can be used as catalysts or co-catalysts in a variety of chemical reactions, including organic synthesis and degradation of pollutants .
Mécanisme D'action
Target of Action
The primary target of this compound is the ultraviolet (UV) light . It has been synthesized as a polyoxometalate-viologen hybrid and has shown efficient UV light detection ability .
Mode of Action
The compound interacts with UV light and undergoes a color change from pale yellow to blue .
Biochemical Pathways
The compound’s interaction with UV light triggers a photoluminescence phenomenon . The fluorescence intensity decreases with the increase of UV intensity .
Result of Action
The compound has the potential to achieve fluorescence-based UV probing . When irradiated with an ultraviolet xenon lamp for about 5 minutes, the fluorescence intensity is almost completely quenched .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure. It exhibits different levels of color changes under sunlight irradiation at different local times on a sunny day . The compound remains clear for 11 days in the dark under an ambient atmosphere and is also reusable when erased .
Propriétés
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJGCCXYLZWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453690 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) | |
CAS RN |
108861-20-7 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
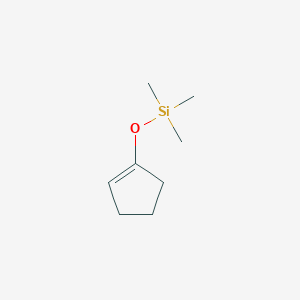
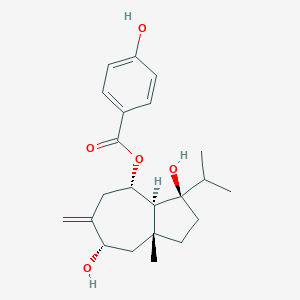
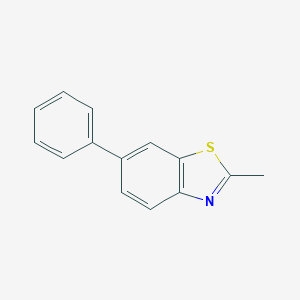
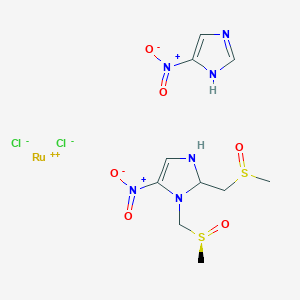
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
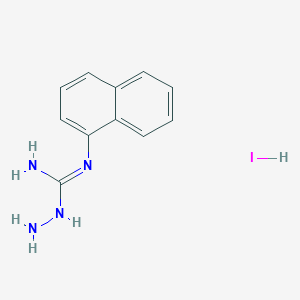
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
